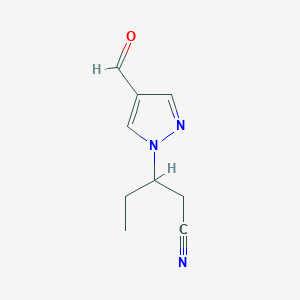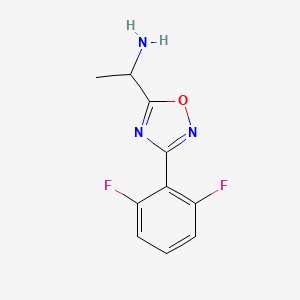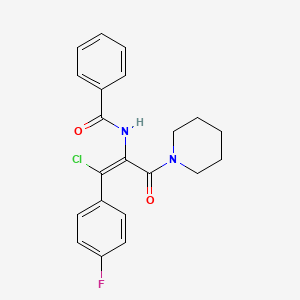
3-(4-Formyl-1H-pyrazol-1-yl)pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Formyl-1H-pyrazol-1-yl)pentanenitrile is a chemical compound with the molecular formula C9H11N3O. It features a pyrazole ring substituted with a formyl group at the 4-position and a pentanenitrile chain at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formyl-1H-pyrazol-1-yl)pentanenitrile typically involves the formylation of pyrazole derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group onto the pyrazole ring . The reaction conditions often include refluxing the reactants in an appropriate solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Formyl-1H-pyrazol-1-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(4-Carboxy-1H-pyrazol-1-yl)pentanenitrile.
Reduction: 3-(4-Hydroxymethyl-1H-pyrazol-1-yl)pentanenitrile.
Substitution: Amide derivatives such as 3-(4-Formyl-1H-pyrazol-1-yl)pentanamide.
Wissenschaftliche Forschungsanwendungen
3-(4-Formyl-1H-pyrazol-1-yl)pentanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(4-Formyl-1H-pyrazol-1-yl)pentanenitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The formyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, while the pyrazole ring can engage in π-π interactions with aromatic residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Formyl-1H-pyrazol-1-yl)butanenitrile: Similar structure but with a shorter carbon chain.
3-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile: Similar structure but with a longer carbon chain.
3-(4-Formyl-1H-pyrazol-1-yl)benzonitrile: Similar structure but with an aromatic ring instead of an aliphatic chain.
Uniqueness
3-(4-Formyl-1H-pyrazol-1-yl)pentanenitrile is unique due to its specific combination of functional groups and chain length, which can influence its reactivity and interactions with biological targets. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H11N3O |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
3-(4-formylpyrazol-1-yl)pentanenitrile |
InChI |
InChI=1S/C9H11N3O/c1-2-9(3-4-10)12-6-8(7-13)5-11-12/h5-7,9H,2-3H2,1H3 |
InChI-Schlüssel |
KNPBWAHMIPBLDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC#N)N1C=C(C=N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-Amino-2-methylpropyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11785942.png)



![2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11785972.png)

![7-Chlorothiazolo[5,4-B]pyridine](/img/structure/B11785982.png)



![3-(3-Chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11786008.png)


